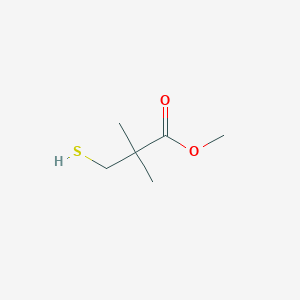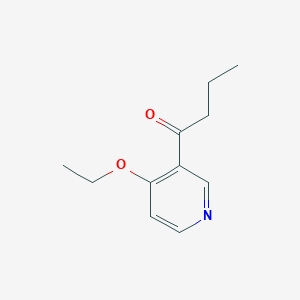
1-(4-Ethoxypyridin-3-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Ethoxypyridin-3-yl)butan-1-one” is a chemical compound with the molecular formula C11H15NO2 . It has a molecular weight of 193.24 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Ethoxypyridin-3-yl)butan-1-one” consists of 14 heavy atoms, 6 of which are aromatic . The compound has 5 rotatable bonds . The InChI Key for this compound is ALQVRGPGTUKPNQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-(4-Ethoxypyridin-3-yl)butan-1-one” has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.21 . The compound is soluble, with a solubility of 1.55 mg/ml .Aplicaciones Científicas De Investigación
FLAP Inhibitors
- FLAP Inhibition in Asthma Treatment : The compound AM803, featuring a similar structure to 1-(4-Ethoxypyridin-3-yl)butan-1-one, has shown significant potency as a 5-lipoxygenase-activating protein (FLAP) inhibitor. This compound has been identified for its potential in treating asthma and has successfully completed phase 1 clinical trials (Stock et al., 2011).
Anti-inflammatory Applications
- Analogs as Anti-inflammatory Agents : Compounds related to 4-(6-Methoxy-2-naphthyl)butan-2-one, which is structurally akin to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been tested for anti-inflammatory activity. It was found that certain structural features are key to their effectiveness (Goudie et al., 1978).
Antimicrobial Evaluation
- Antimicrobial Properties : New N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, similar in structure to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been synthesized and evaluated for their antimicrobial and antifungal activities. Among them, certain compounds exhibited high activity against various bacteria and fungi (Fadda et al., 2016).
Organic Synthesis and Structural Studies
- Organic Synthesis and Crystal Structure Analysis : The synthesis and crystal structure of novel adamantyl derivatives of N-aryl substituted 3-hydroxy-2-methylpyridine-4-ones, which include similar pyridinyl structures, provide insights into the chemical properties and potential applications in organic synthesis (Petrović Peroković et al., 2013).
Anticancer and Antimicrobial Potential
Anticancer and Antimicrobial Activities : Pyrazoline derivatives, structurally related to 1-(4-Ethoxypyridin-3-yl)butan-1-one, have been synthesized and studied for their potential in treating cancer and microbial infections. These studies offer a foundation for further exploration in pharmaceutical applications (Rathinamanivannan et al., 2019).
Corrosion Inhibition : Quinoxaline derivatives have been evaluated as corrosion inhibitors for mild steel, offering insights into the potential industrial applications of similar compounds (Olasunkanmi et al., 2016).
Mutagenicity Reduction in Cancer Treatment : Modifications of a 3-methoxy-2-aminopyridine compound, which is related to 1-(4-Ethoxypyridin-3-yl)butan-1-one, were studied to reduce mutagenicity and drug-drug interactions in the context of cancer treatment (Palmer et al., 2012).
Safety and Hazards
The safety data sheet for “1-(4-Ethoxypyridin-3-yl)butan-1-one” indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(4-ethoxypyridin-3-yl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-5-10(13)9-8-12-7-6-11(9)14-4-2/h6-8H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQVRGPGTUKPNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CN=C1)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({[(4-chloroanilino)carbonyl]amino}oxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2359962.png)
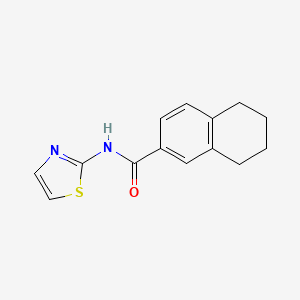

![N-(1-Cyanocyclohexyl)-2-[2-[(3-fluorophenyl)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2359966.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)acrylamide](/img/structure/B2359969.png)
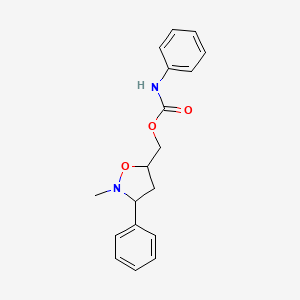
![(E)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylprop-2-en-1-one](/img/structure/B2359971.png)
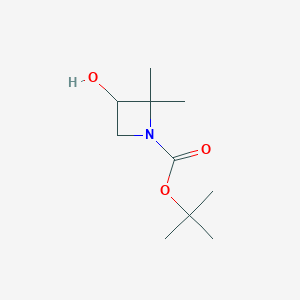
![6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2359973.png)
![N,N-diethyl-2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2359974.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359975.png)
